Ethyl 2,4-dibromobenzoate
Description
Properties
IUPAC Name |
ethyl 2,4-dibromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJHVGFOZZAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of Benzoic Acid
Benzoic acid undergoes electrophilic aromatic bromination using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds via the generation of a bromonium ion, which selectively substitutes hydrogen atoms at the ortho and para positions due to the directing effect of the electron-withdrawing carboxylic acid group.
Key Reaction Conditions
-
Catalyst : FeBr₃ (10 mol%)
-
Solvent : Dichloromethane (DCM) or acetic acid
-
Temperature : 0–25°C
A notable limitation of this method is the formation of regioisomers (e.g., 3,4-dibromobenzoic acid), necessitating careful chromatographic separation.
Bromination of Ethyl Benzoate
To circumvent regioselectivity challenges, ethyl benzoate is brominated directly. The ester group acts as a meta-directing group, but under strongly acidic conditions, the para position becomes activated. Using excess bromine and sulfuric acid as a catalyst, this compound is obtained with improved regiocontrol.
Optimized Parameters
| Parameter | Value |
|---|---|
| Bromine (Br₂) | 2.2 equivalents |
| Catalyst | H₂SO₄ (conc.) |
| Reaction Time | 4–6 hours |
| Temperature | 40–50°C |
| Yield | 70–85% |
This method reduces isomer formation, though residual mono-brominated byproducts (e.g., ethyl 4-bromobenzoate) may require fractional distillation for removal.
Esterification of 2,4-Dibromobenzoic Acid
Esterification of pre-synthesized 2,4-dibromobenzoic acid with ethanol is a widely adopted route. The reaction follows the Fischer esterification mechanism, employing an acid catalyst to protonate the carboxylic acid, facilitating nucleophilic attack by ethanol.
Conventional Acid-Catalyzed Esterification
Procedure :
-
2,4-Dibromobenzoic acid (1 equiv) is refluxed with excess ethanol (5–10 equiv) and concentrated sulfuric acid (H₂SO₄, 1–2 mol%) for 12–18 hours.
-
The mixture is neutralized with sodium bicarbonate (NaHCO₃), and the product is extracted with ethyl acetate.
Performance Metrics
Microwave-Assisted Esterification
Microwave irradiation significantly accelerates the reaction, reducing processing times from hours to minutes. Using toluene as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst, esterification completes within 15–20 minutes at 120°C, achieving yields comparable to conventional methods.
Advantages :
-
Energy efficiency (50–70% reduction in power consumption).
Alternative Synthetic Routes
Halogen Exchange Reactions
Ethyl 2,4-dichlorobenzoate can undergo halogen exchange with lithium bromide (LiBr) in dimethylformamide (DMF) at 100–120°C. This method offers a regioselective pathway but requires stringent anhydrous conditions to prevent hydrolysis.
Reaction Scheme :
Grignard Reagent-Based Synthesis
Phenylmagnesium bromide reacts with diethyl oxalate to form intermediates that are subsequently brominated. This method, while less common, avoids direct handling of elemental bromine.
Critical Steps :
-
Formation of ethyl 2-oxo-2-phenylacetate via Grignard addition.
-
Bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).
Yield : 50–60% (lower due to side reactions).
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors are employed for bromination and esterification, enhancing heat transfer and reducing reaction times.
Case Study :
A pilot plant using a tubular reactor achieved 92% conversion in bromination by maintaining precise temperature control (45±2°C) and utilizing FeBr₃ nanoparticles as a recoverable catalyst.
Economic Considerations :
| Factor | Impact |
|---|---|
| Catalyst Reuse | 5–7 cycles |
| Waste Reduction | 30–40% lower Br₂ usage |
| Production Cost | $12–15/kg |
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance bromination rates but may lead to over-bromination. Non-polar solvents (toluene, CCl₄) improve regioselectivity but slow reaction kinetics.
Temperature Control
Exothermic bromination requires jacketed reactors to maintain temperatures below 50°C, preventing di-bromination byproducts.
Purification Techniques
-
Distillation : Effective for separating this compound (b.p. 210–215°C) from mono-brominated analogs.
-
Crystallization : Recrystallization from ethanol/water mixtures yields high-purity crystals (mp 68–70°C).
Analytical Validation
Post-synthesis characterization ensures structural fidelity:
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-dibromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form ethyl 2,4-dibromobenzyl alcohol.
Oxidation Reactions: It can be oxidized to form ethyl 2,4-dibromobenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the bromine atoms.
Reduction Reactions: Ethyl 2,4-dibromobenzyl alcohol.
Oxidation Reactions: Ethyl 2,4-dibromobenzoic acid.
Scientific Research Applications
Organic Synthesis
Ethyl 2,4-dibromobenzoate serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it useful in creating more complex molecules.
Reactions and Mechanisms
- Halogenation : The presence of bromine atoms makes it susceptible to further halogenation reactions.
- Nucleophilic Substitution : The bromine substituents can be replaced with other nucleophiles, facilitating the synthesis of various derivatives.
Applications in Synthesis
- Used in the preparation of pharmaceuticals and agrochemicals.
- Acts as an intermediate in the synthesis of biologically active compounds.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Some studies have explored its derivatives as potential anticancer agents due to their ability to inhibit specific cancer cell lines .
Material Science
In material science, this compound is utilized in the development of polymers and materials with tailored properties.
Applications
- Used as a flame retardant due to its bromine content, which enhances the fire resistance of materials.
- It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 2,4-dibromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The ethyl ester group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 2,4-dibromobenzoate belongs to a broader class of halogenated benzoate esters. Below is a detailed comparison with structurally analogous compounds (Table 1), focusing on substituent effects, reactivity, and applications.
Table 1: Structural and Functional Comparison of this compound with Analogs
Key Observations:
Substituent Effects: Halogens: Bromine (Br) offers superior leaving-group ability compared to chlorine (Cl) in nucleophilic aromatic substitution (SNAr) but is less reactive than fluorine (F) in directed ortho-metalation . Electron-Withdrawing Groups (EWGs): The 4-cyano group in ethyl 4-cyanobenzoate creates a highly electron-deficient ring, favoring reactions like nucleophilic addition or reduction of the nitrile. Multi-Substituted Systems: Ethyl 5-bromo-2-fluoro-3-formylbenzoate exemplifies a multi-functional scaffold, where the aldehyde group enables condensation reactions, while Br and F allow sequential cross-couplings .
Ester Group Impact :
- Ethyl esters generally exhibit higher lipophilicity and boiling points than methyl analogs, improving compatibility with organic solvents in reflux conditions.
Applications :
- This compound is preferred in Suzuki-Miyaura couplings due to bromine’s compatibility with palladium catalysts.
- Methyl 2,4-dichloro-6-methylbenzoate’s smaller substituents (Cl, CH₃) may favor sterically demanding reactions.
Research Findings and Contextual Insights
- Synthetic Utility : this compound’s bromine atoms are strategically positioned for regioselective functionalization. For example, the 4-Br can be selectively replaced in cross-coupling reactions while retaining the 2-Br for subsequent modifications .
Biological Activity
Overview
Ethyl 2,4-dibromobenzoate, an organic compound with the molecular formula C₉H₈Br₂O₂, is a derivative of benzoic acid characterized by the substitution of bromine atoms at the 2nd and 4th positions on the benzene ring. This compound serves as a significant intermediate in organic synthesis and has garnered attention for its biological activities, particularly in enzyme inhibition and potential therapeutic applications.
This compound is synthesized via bromination of ethyl benzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions are carefully controlled to achieve selective bromination. This compound is notable for its lipophilicity due to the ethyl ester group, which enhances its bioavailability in biological systems.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to inhibition or alteration of enzymatic activity. This mechanism is crucial in understanding its role as a biochemical probe in various assays.
Enzyme Inhibition
This compound has been utilized in studies focusing on enzyme inhibition. For example, it has been shown to inhibit certain enzymes involved in metabolic pathways, making it a valuable tool in pharmacological research. Its inhibitory effects can be quantitatively assessed through various biochemical assays .
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit antimicrobial activity. For instance, related dibromobenzenes have demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents .
| Compound | Activity | MIC (mg/mL) |
|---|---|---|
| This compound | Antibacterial | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | Antibacterial | 0.0195 |
| Other dibromobenzenes | Various | Varies |
Toxicological Studies
Investigations into the toxicological profile of this compound reveal that it may exhibit nephrotoxic effects similar to other brominated compounds. Studies have shown that exposure to certain concentrations can lead to cellular damage in renal tissues. This highlights the importance of assessing safety profiles for compounds used in industrial applications .
Case Studies
-
Enzyme Inhibition Study :
A study evaluated the inhibitory effects of this compound on specific metabolic enzymes. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders. -
Antimicrobial Efficacy :
Research conducted on structurally similar dibromobenzenes found that these compounds inhibited the growth of pathogenic bacteria such as E. coli and Bacillus mycoides at low MIC values. This points to the potential use of this compound as a scaffold for developing new antimicrobial agents . -
Toxicity Assessment :
A study on the nephrotoxic effects of various dibromobenzenes found that prolonged exposure led to significant cell death in renal cells isolated from Fischer 344 rats. The study emphasized the need for careful evaluation of exposure levels in both industrial and laboratory settings .
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 2,4-dibromobenzoate, and how can reaction efficiency be validated?
this compound is typically synthesized via esterification of 2,4-dibromobenzoic acid with ethanol under acidic catalysis (e.g., concentrated H2SO4 or DCC-mediated coupling). Key validation steps include:
- Yield Optimization : Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 8:2) and adjust molar ratios of reactants .
- Purity Analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR to confirm ester formation (e.g., δ ~4.3–4.5 ppm for -OCH2CH3) and FT-IR for C=O stretching (~1700 cm<sup>−1</sup>) .
- Safety : Brominated compounds may release toxic HBr fumes; use fume hoods and neutralization traps .
Advanced Synthesis Challenges
Q. Q2. How can regioselectivity issues during bromination or esterification be mitigated?
Regioselectivity in bromination is influenced by directing groups. For this compound:
- Precursor Design : Start with pre-brominated benzoic acid (2,4-dibromo-substituted) to avoid competing bromination during esterification.
- Catalytic Control : Use Lewis acids (e.g., FeBr3) to stabilize intermediates and reduce side products. Monitor by GC-MS for trace isomers .
- Thermodynamic vs. Kinetic Control : Adjust reaction temperature to favor desired intermediates (e.g., lower temps for kinetic control) .
Analytical Methodologies
Q. Q3. What advanced techniques resolve discrepancies in purity assessments between HPLC and NMR data?
- HPLC Method : Use a C18 column (acetonitrile:water 70:30, 1 mL/min) to detect impurities <0.1%. Compare retention times against standards .
- NMR Limitations : Residual solvents (e.g., ethyl acetate) may overlap with ester signals. Dry samples thoroughly and use deuterated solvents .
- Cross-Validation : Combine GC-MS (EI mode) for volatile impurities and elemental analysis (C, H, Br) for stoichiometric validation .
Stability and Degradation
Q. Q4. How does this compound degrade under thermal stress, and what analytical methods track decomposition?
- Thermogravimetric Analysis (TGA) : Degradation onset ~150–200°C, with mass loss corresponding to HBr release .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks; monitor by HPLC for benzoic acid derivatives (hydrolysis products).
- Mechanistic Insights : FT-IR can detect C-Br bond cleavage (loss of ~600 cm<sup>−1</sup> peaks) .
Applications in Cross-Coupling Reactions
Q. Q5. Can this compound serve as a substrate for Suzuki-Miyaura couplings, and what challenges arise?
- Reactivity : The bromine substituents at 2- and 4-positions exhibit differing electronic environments. The 4-Br site is more reactive due to less steric hindrance.
- Catalytic Systems : Use Pd(PPh3)4 with K2CO3 in THF/H2O. Monitor coupling efficiency via <sup>19</sup>F NMR if fluorinated partners are used .
- Byproduct Management : Competing debromination may occur; optimize ligand ratios (e.g., XPhos) to suppress side reactions .
Environmental and Safety Considerations
Q. Q6. What protocols ensure safe disposal of this compound and its reaction waste?
- Incinerator Guidelines : Burn at >1000°C with scrubbers to neutralize HBr emissions .
- Solvent Recovery : Distill ethyl acetate (if used) under reduced pressure; recycle via molecular sieves .
- Regulatory Compliance : Follow OSHA HazCom 2012 for labeling and SDS documentation, emphasizing skin/eye protection .
Computational Modeling
Q. Q7. How can DFT calculations predict the reactivity of this compound in nucleophilic substitutions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
